

The Thermochemistry of Propylene Oxide and Its Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: Propylene oxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **propylene oxide** and its key derivatives, including propylene glycol, dipropylene glycol, and propylene carbonate. The information presented herein is intended to serve as a valuable resource for professionals in research, science, and drug development, offering detailed data, experimental methodologies, and visual representations of relevant chemical and biological pathways.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of **propylene oxide** and its derivatives. These values are essential for understanding the energy changes associated with their reactions and for process design and safety assessments.

Table 1: Thermochemical Properties of **Propylene Oxide** and Its Derivatives

Compound	Formula	Molar Mass (g/mol)	$\Delta_f H^\circ(l)$ (kJ/mol)	$\Delta_c H^\circ(l)$ (kJ/mol)	$C_{p,l}$ (J/mol·K)	$\Delta_{vap} H^\circ$ (kJ/mol)
Propylene Oxide	C ₃ H ₆ O	58.08	-123.0[1]	-1885 to -1893[2]	125.1[2]	27.9[2]
Propylene Glycol	C ₃ H ₈ O ₂	76.09	-	-1803.3 (calc.)	189.9[3]	-
Dipropylene Glycol	C ₆ H ₁₄ O ₃	134.17	-614.41 (gas)[4]	-3430.8 (calc.)	2.107 (kJ/kg·K)[5]	63.94[4]
Propylene Carbonate	C ₄ H ₆ O ₃	102.09	-613.0 ± 1.0[6][7]	-1818.0 ± 1.0[6][7]	167.4[6]	55.2 (at 150°C)[8]

Note: (l) denotes the liquid state, and (g) denotes the gaseous state. "calc." indicates a calculated value where experimental data was not readily available. Data is presented for standard conditions (298.15 K and 1 atm) unless otherwise specified.

Experimental Protocols for Thermochemical Analysis

Accurate determination of thermochemical data relies on precise experimental techniques. The following sections detail the methodologies for two key analytical methods: bomb calorimetry and Differential Scanning Calorimetry (DSC).

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.

Methodology:

- **Sample Preparation:** A precisely weighed liquid sample (typically 0.8-1.5 g) is placed in a crucible. For volatile liquids like **propylene oxide**, encapsulation in a gelatin capsule or use of a specialized sealed crucible is necessary to prevent evaporation before combustion. A

fuse wire of known length and material is attached to the electrodes, with a portion of it in contact with the sample.

- **Bomb Assembly and Pressurization:** The crucible is placed inside the high-pressure vessel, known as the "bomb." A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The water is continuously stirred to ensure uniform temperature distribution. The entire apparatus is enclosed in an outer jacket to minimize heat exchange with the surroundings.
- **Combustion and Temperature Measurement:** The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is monitored and recorded until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The total heat released during the sample combustion is calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products, such as nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then calculated from the corrected heat release and the mass of the sample.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a versatile thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is particularly useful for determining heat capacity and observing phase transitions like melting and boiling.

Methodology:

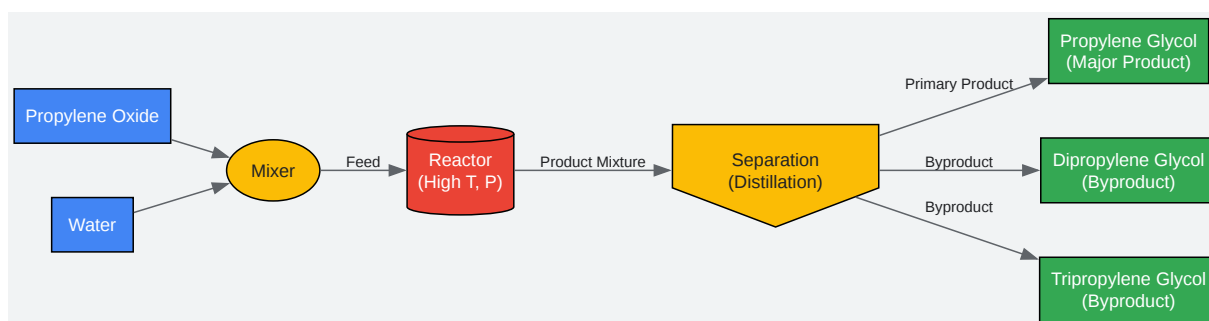
- **Sample Preparation:** A small amount of the liquid sample (typically 2-10 mg) is hermetically sealed in an aluminum or other inert pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes an initial isothermal period, a heating ramp at a constant rate (e.g., 10 K/min), and a final isothermal period. The cell is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.
- **Measurement:** As the temperature is changed, the DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is recorded as a function of temperature.
- **Data Analysis:**
 - **Heat Capacity (Cp):** The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard, typically sapphire, under the same experimental conditions.
 - **Phase Transitions:** Endothermic events, such as melting or vaporization, appear as peaks in the DSC thermogram, where the sample absorbs more heat than the reference. The area under the peak is proportional to the enthalpy of the transition (e.g., enthalpy of fusion or vaporization). The onset temperature of the peak corresponds to the transition temperature.

Visualizing Key Pathways

Understanding the chemical and biological transformations of **propylene oxide** and its derivatives is crucial for various applications. The following diagrams, generated using the DOT language, illustrate two important pathways.

Industrial Production of Propylene Glycol

The primary industrial route to propylene glycol is the hydrolysis of **propylene oxide**. This process is typically carried out at elevated temperatures and pressures.

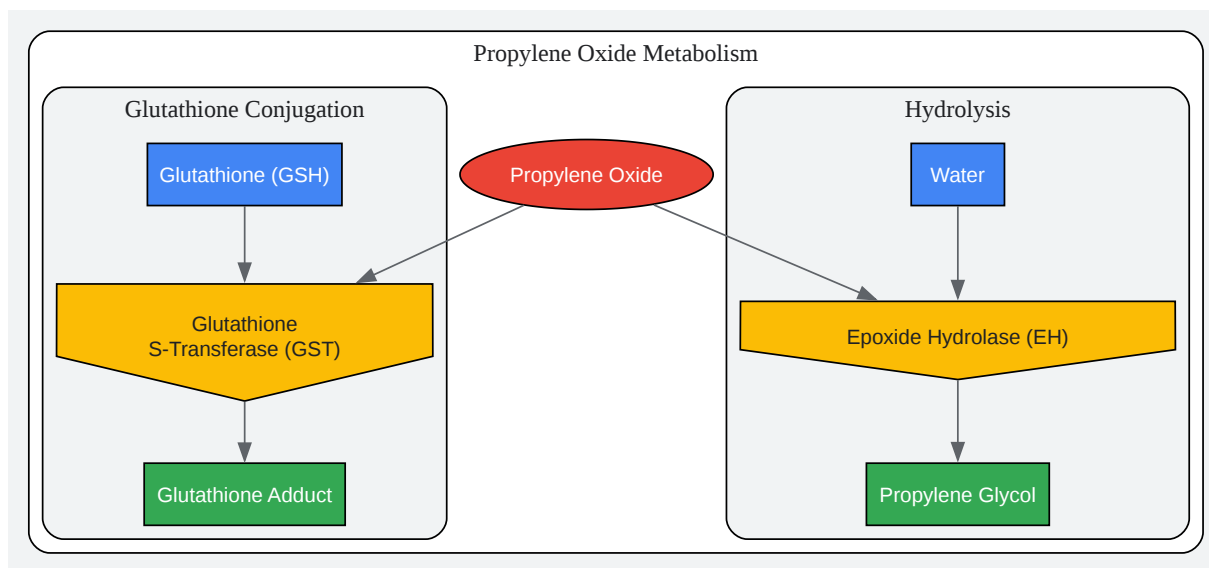


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Caption: Industrial synthesis of propylene glycol from **propylene oxide**.

Metabolic Pathways of Propylene Oxide

In biological systems, **propylene oxide** is primarily detoxified through two main enzymatic pathways: conjugation with glutathione and hydrolysis.



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Caption: Major metabolic pathways for the detoxification of **propylene oxide**.

This guide provides a foundational understanding of the thermochemistry of **propylene oxide** and its derivatives. For more specific applications, it is recommended to consult the primary literature and specialized databases for the most accurate and up-to-date information.

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